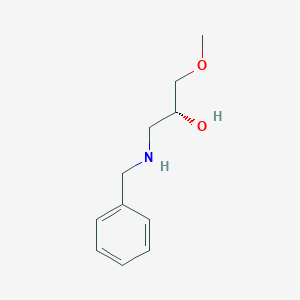

(R)-1-Benzylamino-3-methoxy-propan-2-ol

説明

(R)-1-Benzylamino-3-methoxy-propan-2-ol is a chiral amino alcohol derivative featuring a benzylamino group at position 1, a methoxy group at position 3, and a hydroxyl group at position 2 of the propan-2-ol backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of adrenergic receptor ligands or spasmolytic agents, owing to its hydrogen-bonding capabilities and amphiphilic nature.

特性

分子式 |

C11H17NO2 |

|---|---|

分子量 |

195.26 g/mol |

IUPAC名 |

(2R)-1-(benzylamino)-3-methoxypropan-2-ol |

InChI |

InChI=1S/C11H17NO2/c1-14-9-11(13)8-12-7-10-5-3-2-4-6-10/h2-6,11-13H,7-9H2,1H3/t11-/m1/s1 |

InChIキー |

RGOHKJXNUBPFJD-LLVKDONJSA-N |

異性体SMILES |

COC[C@@H](CNCC1=CC=CC=C1)O |

正規SMILES |

COCC(CNCC1=CC=CC=C1)O |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Analogues from Adrenergic Research

Compound A: (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Compound B: (2R,S)-1-(4-Methoxy-6-(methoxy-methyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

Key Differences :

- Compounds A and B exhibit significantly larger molecular frameworks due to indole and phenoxy substituents, enhancing their receptor-binding specificity but reducing metabolic stability compared to the simpler benzylamino analog.

- The racemic nature of Compounds A/B contrasts with the enantiomerically pure (R)-configuration of the target compound, which may improve target affinity if chirality is critical for activity.

- The absence of indole and phenoxy groups in the target compound suggests a narrower pharmacological profile but greater synthetic accessibility.

Key Differences :

- The amino group in the target compound confers basicity and hydrogen-bonding capacity, making it more suitable for interactions with biological targets than the ether-linked Compound C/D.

- Compound D’s synthesis relies on benzyl-protecting groups, requiring post-synthetic deprotection, whereas the target compound’s functional groups are inherently active.

- The methoxy group in the target compound may enhance lipophilicity compared to the polar ethers in Compound C/D, influencing membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。